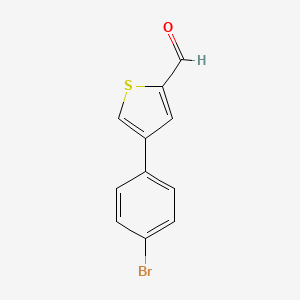

4-(4-Bromophenyl)thiophene-2-carbaldehyde

Description

Significance of Substituted Thiophenes in Contemporary Organic Synthesis and Materials Science

Substituted thiophenes are of immense importance due to their utility as building blocks in the synthesis of more complex molecules. nih.gov The reactivity of the thiophene (B33073) ring can be modulated by the electronic nature of its substituents, influencing its behavior in various chemical transformations. nih.gov In materials science, the incorporation of thiophene units into polymers and small molecules has led to the development of advanced materials with remarkable optical and electronic properties. journalskuwait.org These materials are at the forefront of innovations in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaics (OPVs).

The versatility of substituted thiophenes also extends to medicinal chemistry, where the thiophene ring is often used as a bioisostere for a phenyl ring, a strategy that can lead to improved pharmacological profiles of drug candidates. nih.gov A number of approved drugs across various therapeutic areas contain a thiophene nucleus, highlighting its significance in drug discovery. nih.gov

Overview of Aryl Thiophene Systems and Their Interdisciplinary Relevance

Aryl thiophene systems, which feature an aryl group directly attached to the thiophene ring, represent a particularly important class of substituted thiophenes. The direct linkage of these two aromatic systems gives rise to extended π-conjugation, which is a key determinant of their electronic and photophysical properties. This has made them highly sought-after in the development of functional organic materials. journalskuwait.org

The synthesis of aryl thiophenes is often achieved through modern cross-coupling reactions, with the Suzuki-Miyaura coupling being a particularly powerful and widely used method. This reaction allows for the efficient formation of carbon-carbon bonds between a halogenated thiophene and an organoboron reagent, providing a versatile route to a diverse range of aryl thiophene derivatives. mdpi.com The interdisciplinary relevance of these systems is underscored by their application in fields as diverse as medicinal chemistry, where they are investigated for their potential as anticancer and antimicrobial agents, and materials science, where they are explored for their liquid crystalline and nonlinear optical properties. nih.gov

Contextualizing 4-(4-Bromophenyl)thiophene-2-carbaldehyde within Heterocyclic Chemistry

Within the expansive family of aryl thiophenes, this compound emerges as a compound of strategic importance. Its structure incorporates three key functional components: a thiophene ring, a bromophenyl group, and a carbaldehyde (aldehyde) functional group. This unique combination of functionalities makes it a highly versatile intermediate in organic synthesis.

The aldehyde group at the 2-position of the thiophene ring is a reactive handle that can participate in a wide array of chemical transformations, including condensations, oxidations, and reductions, allowing for the facile introduction of further molecular complexity. The bromine atom on the phenyl ring provides a site for further functionalization, most notably through palladium-catalyzed cross-coupling reactions. This allows for the introduction of a second, different aryl or other functional group, leading to the construction of more elaborate molecular architectures.

The core 4-phenylthiophene structure itself is a key building block for various functional materials. By leveraging the reactivity of both the aldehyde and the bromo-substituent, chemists can design and synthesize a vast library of derivatives with tailored properties for specific applications, ranging from novel liquid crystals to active pharmaceutical ingredients.

Synthesis and Characterization

The primary route for the synthesis of this compound involves a Suzuki-Miyaura cross-coupling reaction. This powerful carbon-carbon bond-forming reaction is a cornerstone of modern organic synthesis.

A general and efficient method for the synthesis of 4-arylthiophene-2-carbaldehydes has been reported, which can be applied to the specific synthesis of the title compound. The reaction typically involves the coupling of 4-bromothiophene-2-carbaldehyde with 4-bromophenylboronic acid in the presence of a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0), and a base. mdpi.com The reaction conditions, including the choice of solvent and base, can be optimized to achieve good to excellent yields of the desired product. mdpi.com

While a specific, detailed experimental protocol and yield for this compound are not widely published in dedicated reports, the general procedure for analogous compounds provides a clear pathway for its synthesis. mdpi.com

The characterization of this compound relies on a combination of spectroscopic techniques to confirm its molecular structure.

| Property | Data |

| Molecular Formula | C₁₁H₇BrOS |

| Molecular Weight | 267.14 g/mol |

| Appearance | Expected to be a solid |

| ¹H NMR | Expected to show characteristic signals for the aldehyde proton (around δ 9.9 ppm), and aromatic protons on both the thiophene and bromophenyl rings. |

| ¹³C NMR | Expected to show signals for the aldehyde carbonyl carbon, as well as the aromatic carbons of the thiophene and bromophenyl rings. |

| Infrared (IR) Spectroscopy | A strong absorption band corresponding to the C=O stretching vibration of the aldehyde group is expected around 1660-1700 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum would show the molecular ion peak corresponding to the mass of the compound. |

Structure

3D Structure

Properties

IUPAC Name |

4-(4-bromophenyl)thiophene-2-carbaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrOS/c12-10-3-1-8(2-4-10)9-5-11(6-13)14-7-9/h1-7H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UQSMWPVEIFFLHN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC(=C2)C=O)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrOS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

267.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 4 Bromophenyl Thiophene 2 Carbaldehyde

Direct Synthetic Routes to 4-(4-Bromophenyl)thiophene-2-carbaldehyde

The synthesis of the target molecule, this compound, can be approached through direct methods that first establish the substituted thiophene (B33073) ring, which is then subsequently functionalized.

Cyclization and Annulation Strategies for Thiophene Ring Formation

The formation of the thiophene nucleus is a critical step, and various cyclization and annulation reactions have been developed to construct this heterocyclic system. These methods often involve the strategic formation of carbon-sulfur bonds to build the five-membered ring.

A novel approach for the synthesis of thiophene aldehydes involves the ring-opening and annulation of readily available cyclopropyl (B3062369) ethanol (B145695) derivatives. rsc.orgrsc.org This one-pot procedure utilizes potassium sulfide (B99878) and achieves the formation of two C-S bonds through the cleavage of C-C bonds in the cyclopropyl group. rsc.orgrsc.org The reaction demonstrates good tolerance for various functional groups and proceeds under mild conditions. rsc.org Dimethyl sulfoxide (B87167) (DMSO) serves a dual role as both the solvent and a mild oxidant in this transformation. rsc.orgrsc.org

A proposed mechanism suggests that the reaction begins with the departure of the hydroxyl group from the cyclopropyl ethanol, followed by C-C bond cleavage. rsc.org A subsequent nucleophilic attack and hydrolysis/oxidation sequence leads to a conjugated diene intermediate. rsc.org This intermediate then reacts with the sulfide source, ultimately cyclizing and oxidizing to form the final thiophene aldehyde product. rsc.org

Table 1: Ring-Opening/Annulation Reaction of Cyclopropyl Ethanols

| Reactants | Reagents | Conditions | Product Type | Ref |

|---|

The construction of the thiophene ring fundamentally relies on the formation of carbon-sulfur (C-S) bonds. Several strategies have been developed to achieve this, providing access to a wide range of substituted thiophenes.

One general and metal-free approach involves the reaction of tertiary cyclobutanols with elemental sulfur. acs.orgresearchgate.netnih.gov This method facilitates a ring-expansion reaction, constructing the thiophene ring through C-C bond cleavage and C-S bond formation in a single operation. acs.org The reaction is notable for its good functional group tolerance and can be performed under air. acs.orgresearchgate.net

Another transition-metal-free strategy utilizes the reaction of substituted buta-1-enes or 1,4-diaryl-1,3-dienes with potassium sulfide. organic-chemistry.org This atom-economical method proceeds via the cleavage of multiple C-H bonds to form the thiophene ring. organic-chemistry.org Furthermore, copper-catalyzed tandem S-alkenylation of potassium sulfide with 1,4-diiodo-1,3-dienes presents an efficient route to variously substituted thiophenes. organic-chemistry.org

Palladium-catalyzed heterocyclodehydration of 1-mercapto-3-yn-2-ols is another effective method for synthesizing substituted thiophenes. mdpi.com This reaction is catalyzed by a PdI₂/KI system and can be carried out in conventional solvents like methanol (B129727) or in ionic liquids. mdpi.com

Table 2: Selected C-S Bond Formation Methodologies for Thiophene Synthesis

| Starting Materials | Sulfur Source | Catalyst/Conditions | Key Features | Ref |

|---|---|---|---|---|

| tert-Cyclobutanols | Elemental Sulfur | Metal-free, Air | Ring-expansion, good functional tolerance | acs.orgresearchgate.net |

| Substituted buta-1-enes | Potassium Sulfide | Transition-metal-free | Atom-economical, C-H bond cleavage | organic-chemistry.org |

| 1-Mercapto-3-yn-2-ols | Internal | PdI₂/KI | Heterocyclodehydration | mdpi.com |

Formylation Reactions for Carbaldehyde Introduction

Once the 4-(4-bromophenyl)thiophene core is synthesized, the introduction of a carbaldehyde group at the 2-position is required. This is typically achieved through electrophilic aromatic substitution, with the Vilsmeier-Haack reaction being a prominent method.

The Vilsmeier-Haack reaction is a widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds, including thiophenes. organic-chemistry.orgwikipedia.orgijpcbs.com The reaction employs a Vilsmeier reagent, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and an acid halide like phosphorus oxychloride (POCl₃). wikipedia.orgchemistrysteps.comthieme-connect.de

The mechanism involves the formation of a chloromethyliminium salt (the Vilsmeier reagent), which acts as the electrophile. chemistrysteps.com This electrophile attacks the electron-rich thiophene ring. For 3-substituted thiophenes, the formylation generally occurs at the more electron-rich 2-position. chemistrysteps.com The resulting iminium ion intermediate is then hydrolyzed during the workup to yield the desired aldehyde. wikipedia.org The Vilsmeier-Haack reaction is valued for being an efficient, economical, and mild formylation method. ijpcbs.com The regioselectivity of the formylation on substituted thiophenes can be influenced by the size of the Vilsmeier reagent. researchgate.net

Table 3: Vilsmeier-Haack Reaction Components

| Amide Source | Activating Agent | Substrate Type | Product | Ref |

|---|---|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | Electron-rich arenes/heterocycles | Aryl/Heteroaryl aldehyde | wikipedia.orgchemistrysteps.com |

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | Activated arenes (e.g., anthracene) | Aryl aldehyde | wikipedia.org |

While the Vilsmeier-Haack reaction is common, other formylation methods can also be employed. The choice of method may depend on substrate compatibility and desired regioselectivity.

The Duff reaction, or hexamethylenetetramine aromatic formylation, provides a route to benzaldehydes using hexamethylenetetramine as the formyl carbon source in the presence of an acidic catalyst. thieme-connect.de This method is particularly effective for highly activated aromatic compounds. thieme-connect.de

The Reimer-Tiemann reaction is another classical method for the formylation of phenols, which can be adapted for other activated rings. google.com It typically involves the reaction of the substrate with chloroform (B151607) in a basic medium. google.com

For specific applications, ortho-formylation of phenols can be achieved with high regioselectivity using anhydrous magnesium dichloride and paraformaldehyde. orgsyn.org While developed for phenols, such specialized reagents highlight the ongoing development of formylation chemistry to address specific synthetic challenges. orgsyn.org Another approach involves using dichloromethyl methyl ether in combination with a Lewis acid like titanium tetrachloride (TiCl₄) for the formylation of 3-substituted thiophenes. researchgate.net

Cross-Coupling Strategies in the Synthesis of Aryl-Substituted Thiophenes

Transition metal-catalyzed cross-coupling reactions are powerful tools for forging carbon-carbon bonds, and they are central to the synthesis of 4-arylthiophenes. These reactions offer high functional group tolerance and are often conducted under mild conditions, making them ideal for complex molecule synthesis. nih.gov

The Suzuki-Miyaura reaction is a cornerstone in the synthesis of biaryl compounds, including aryl-substituted thiophenes. nih.gov The reaction typically involves the palladium-catalyzed coupling of an organoboron compound with an organohalide. To synthesize this compound, the most direct Suzuki approach involves the reaction between 4-bromothiophene-2-carbaldehyde and (4-bromophenyl)boronic acid. This method has been successfully applied to create a wide range of 4-arylthiophene-2-carbaldehydes with moderate to excellent yields. mdpi.comnih.gov

The efficacy of the Suzuki-Miyaura coupling is highly dependent on the specific reaction conditions, including the choice of catalyst, ligand, base, and solvent. Research into the synthesis of analogous 4-arylthiophene-2-carbaldehydes has identified optimized conditions that are directly applicable. nih.govmdpi.com

A commonly employed and effective catalytic system utilizes tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] as the catalyst. mdpi.comresearchgate.net This Pd(0) catalyst, in conjunction with a suitable base and solvent system, facilitates the key steps of the catalytic cycle. Potassium phosphate (B84403) (K₃PO₄) has been shown to be an effective base for these transformations. nih.govmdpi.com The reaction is typically performed in a biphasic solvent system, such as a 4:1 mixture of toluene/water or 1,4-dioxane/water, under heating at temperatures around 85–90 °C. nih.govmdpi.com

Table 1: Optimized Conditions for Suzuki-Miyaura Synthesis of 4-Arylthiophene-2-carbaldehydes

| Parameter | Condition | Source(s) |

| Starting Materials | 4-Bromothiophene-2-carbaldehyde & Arylboronic Acid/Ester | mdpi.com, nih.gov |

| Catalyst | Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] | mdpi.com, researchgate.net |

| Catalyst Loading | 5 mol% | mdpi.com, nih.gov |

| Base | Potassium Phosphate (K₃PO₄) | mdpi.com, nih.gov |

| Solvent System | Toluene/Water (4:1) or 1,4-Dioxane/Water (4:1) | mdpi.com, nih.gov |

| Temperature | 85–90 °C | mdpi.com, nih.gov |

A key advantage of the Suzuki reaction is its high selectivity. In the synthesis of this compound from 4-bromothiophene-2-carbaldehyde, the reaction selectively occurs at the C4-Br bond of the thiophene ring. nih.govmdpi.com The carbon-bromine bond is significantly more reactive towards oxidative addition to the palladium(0) center than the carbon-hydrogen bonds of the ring or the carbon-oxygen double bond of the aldehyde group.

The aldehyde functionality at the C2 position is well-tolerated under these palladium-catalyzed conditions, remaining intact throughout the reaction sequence. This chemoselectivity is crucial as it obviates the need for protecting group strategies for the aldehyde, thus streamlining the synthetic process. The reactivity of organohalides in Suzuki couplings generally follows the order I > Br > OTf >> Cl, which allows for selective reactions on polyhalogenated substrates if required. In the case of the precursor 4-bromothiophene-2-carbaldehyde, the single bromo-substituent provides a well-defined site for the selective introduction of the 4-bromophenyl group. sigmaaldrich.com

While the Suzuki-Miyaura reaction is prevalent, other cross-coupling methods are also viable for forming the aryl-thiophene bond.

The Stille reaction offers an alternative palladium-catalyzed pathway, coupling an organohalide with an organotin compound. wikipedia.org To form this compound, a potential Stille coupling could proceed between 4-bromothiophene-2-carbaldehyde and a stannane (B1208499) derivative such as (4-bromophenyl)trialkylstannane. The mechanism, like Suzuki coupling, proceeds through a catalytic cycle of oxidative addition, transmetalation, and reductive elimination. numberanalytics.com Organostannanes are often stable to air and moisture, though their toxicity is a notable drawback. wikipedia.org

Direct C-H arylation represents another advanced strategy that avoids the need to pre-functionalize the thiophene ring with a boron or tin moiety. acs.org These reactions create the C-C bond by activating a C-H bond on one of the coupling partners. In principle, thiophene-2-carbaldehyde (B41791) could be directly coupled with a 4-bromoaryl halide. However, controlling the regioselectivity of direct C-H arylations on thiophene rings can be challenging, with reactions often favoring the C2 or C5 positions. acs.orgacs.org Achieving selective arylation at the C4 position would require a carefully designed catalytic system.

Suzuki-Miyaura Cross-Coupling for Bromophenyl Incorporation

Precursor-Based Synthesis and Derivatization Routes

The primary precursor for the Suzuki-Miyaura synthesis is 4-bromothiophene-2-carbaldehyde . sigmaaldrich.com The synthesis of this intermediate is therefore a crucial first step. It can be prepared from commercially available materials, for instance, through the selective functionalization of a more substituted thiophene like 2,4-dibromothiophene.

An alternative conceptual route involves modifying the functional group at the C2 position. For example, one could start with 4-bromo-3-methyl-2-thiophenecarboxylic acid , which can be synthesized from 3-methylthiophene-2-carboxylic acid via a one-pot bromination/debromination process. nih.gov The carboxylic acid would then need to be reduced to the target aldehyde, a multi-step process that adds complexity compared to the direct cross-coupling of the aldehyde precursor.

Synthesizing the parent thiophene-2-carbaldehyde from thiophene is a well-established industrial process, often achieved through the Vilsmeier-Haack reaction. wikipedia.orggoogle.com Subsequent functionalization of this parent aldehyde to introduce the 4-(4-bromophenyl) group would likely proceed via bromination at the 4-position followed by a cross-coupling reaction, effectively leading back to the use of 4-bromothiophene-2-carbaldehyde as a key intermediate.

Chemical Reactivity and Transformations of 4 4 Bromophenyl Thiophene 2 Carbaldehyde

Reactions Involving the Aldehyde Moiety

The aldehyde functional group on the thiophene (B33073) ring is a primary site for a variety of chemical transformations, including condensation, oxidation, and reduction reactions.

Condensation Reactions for Schiff Base Formationijfans.orgresearchgate.net

The aldehyde group of 4-(4-Bromophenyl)thiophene-2-carbaldehyde readily undergoes condensation reactions with primary amines to form Schiff bases, also known as imines. This reaction is a cornerstone in the synthesis of various heterocyclic compounds and ligands for metal complexes. ijfans.orgoncologyradiotherapy.com The formation of these imines involves the nucleophilic attack of the amine on the electrophilic aldehyde carbon, followed by a dehydration step.

A notable example is the reaction of 4-phenylthiophene-2-carbaldehyde (B1353027) with 2,4-dinitrophenylhydrazine (B122626), which yields a Schiff base probe that can be used as a colorimetric sensor. researchgate.net Similarly, Schiff bases derived from thiophene-2-carboxaldehyde and its derivatives can chelate with various transition metals like Co(II), Ni(II), Cu(II), and Zn(II), forming stable complexes. ijfans.orgresearchgate.net These reactions are typically carried out in a suitable solvent like ethanol (B145695), sometimes under reflux conditions. oncologyradiotherapy.com

Interactive Table: Examples of Schiff Base Formation

| Reactant 1 | Reactant 2 | Product Type | Reference |

|---|---|---|---|

| 4-phenylthiophene-2-carbaldehyde | 2,4-dinitrophenylhydrazine | Schiff Base Probe (Hydrazone) | researchgate.net |

| Thiophene-2-carboxaldehyde | 4,4' diamino diphenyl methane | Schiff Base Ligand | ijfans.org |

| Thiophene-2-carboxaldehyde | o-phenylenediamine | Schiff Base Ligand | oncologyradiotherapy.com |

| Thiophene-2-carboxaldehyde | 2-aminobenzoic acid | Schiff Base Ligand (HL) | nih.gov |

The mechanism of imine formation is a well-studied equilibrium process. It commences with the nucleophilic addition of the primary amine to the carbonyl carbon of the aldehyde, forming a tetrahedral intermediate known as a carbinolamine. This step is typically the rate-determining step under acidic conditions. The carbinolamine is then protonated, and subsequent elimination of a water molecule leads to the formation of a protonated imine, or iminium ion. Finally, deprotonation of the iminium ion yields the neutral Schiff base.

Mechanistic studies, including NMR spectroscopy and DFT calculations, have been employed to unravel the intricacies of these transformations. nih.gov For instance, investigations into the exchange of 2-substituted bisthiazolidines through imine intermediates have provided deep insights. nih.gov These studies confirm the role of key imine intermediates and the activation barriers for their transformation. nih.gov The hydrolysis of Schiff bases is the reverse of this process, initiated by the addition of water to the imine carbon, which is favored in aqueous acidic environments. The stability of the imine bond is crucial, and in some applications, such as colorimetric sensors, the interaction with an analyte can trigger a deprotonation mechanism, leading to a detectable signal. researchgate.net

Aldol (B89426) and Claisen-Schmidt Condensation for Chalcone (B49325) Derivativesnih.govnih.gov

The Claisen-Schmidt condensation is a reliable method for synthesizing chalcones, which are α,β-unsaturated ketones. nih.govnih.govacs.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde, such as this compound, with a ketone (e.g., an acetophenone). acs.orgresearchgate.net The reaction proceeds by the formation of an enolate from the ketone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. Subsequent dehydration of the resulting aldol adduct yields the chalcone. researchgate.net

A variety of bases, including sodium hydroxide (B78521) and potassium hydroxide, are commonly used to catalyze the reaction, often in an alcohol solvent like ethanol or methanol (B129727). acs.org The resulting chalcone derivatives, which incorporate the 4-(4-bromophenyl)thiophene scaffold, are valuable intermediates in medicinal chemistry. nih.govresearchgate.net

Interactive Table: Claisen-Schmidt Condensation for Chalcone Synthesis

| Aldehyde | Ketone | Catalyst/Solvent | Product | Reference |

|---|---|---|---|---|

| Substituted Aromatic Aldehydes | N-(4-acetylphenyl)-5-chlorothiophene-2-carboxamide | Base | Chalcone Derivatives | researchgate.net |

| Aryl-furfural | 2-acetyl-1-methylpyrrole | Sodium Hydroxide/Methanol | Pyrrole-based Chalcone | nih.gov |

| Substituted Benzaldehydes | 2-hydroxyacetophenone | NaOH 40% | 2'-hydroxychalcone derivatives | researchgate.net |

| Benzaldehyde | Acetophenone | NaOH/CTAB (micellar medium) | Chalcone | acs.org |

Oxidation and Reduction Pathways of the Formyl Group

The formyl (aldehyde) group of this compound is susceptible to both oxidation and reduction, providing pathways to other important functional groups.

Oxidation: The aldehyde can be oxidized to the corresponding carboxylic acid, 4-(4-bromophenyl)thiophene-2-carboxylic acid. This transformation can be achieved using a variety of common oxidizing agents. Strong oxidants like potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid) are effective for this purpose. Milder oxidants, such as silver(I) oxide (Ag₂O) in the Tollens' test, can also be employed, offering selectivity for the aldehyde group in the presence of other oxidizable functions.

Reduction: Conversely, the formyl group can be reduced to a primary alcohol, [4-(4-bromophenyl)thiophen-2-yl]methanol. This is typically accomplished using hydride-reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a mild and selective reagent often used for this purpose, as it reduces aldehydes and ketones without affecting other reducible groups like esters or the bromo-substituent. For a more potent reduction, lithium aluminum hydride (LiAlH₄) can be used, although care must be taken due to its higher reactivity.

Reactions at the Bromophenyl Substituent

The bromine atom on the phenyl ring serves as a versatile handle for introducing further molecular complexity through various cross-coupling reactions.

Further Cross-Coupling Transformations (e.g., Suzuki, Sonogashira, Stille)mdpi.comwikipedia.orgorganic-chemistry.orgnumberanalytics.comwikipedia.orglibretexts.org

The carbon-bromine bond in the 4-bromophenyl group is a prime site for palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon bonds.

Suzuki Coupling: The Suzuki-Miyaura reaction is a powerful method for forming biaryl structures by coupling the aryl bromide with an organoboron compound, such as an arylboronic acid or ester. mdpi.commdpi.com This reaction is catalyzed by a palladium(0) complex, often Pd(PPh₃)₄, in the presence of a base like potassium carbonate or potassium phosphate (B84403). mdpi.commdpi.com By reacting this compound with various arylboronic acids, a diverse library of 4-(biphenyl-4-yl)thiophene-2-carbaldehyde derivatives can be synthesized. The reaction generally shows good tolerance to the aldehyde functional group. mdpi.com

Sonogashira Coupling: The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, creating an arylethynyl structure. wikipedia.orgorganic-chemistry.org This transformation typically employs a palladium catalyst, a copper(I) co-catalyst (e.g., CuI), and an amine base, such as triethylamine, which also often serves as the solvent. wikipedia.orgorganic-chemistry.org This reaction would allow for the introduction of an alkyne moiety at the 4'-position of the phenyl ring, yielding 4-(4-ethynylphenyl)thiophene-2-carbaldehyde derivatives. The reaction can be carried out under mild conditions, often at room temperature. wikipedia.org

Stille Coupling: The Stille reaction involves the coupling of the aryl bromide with an organotin compound (organostannane). organic-chemistry.orgwikipedia.org Like the Suzuki and Sonogashira reactions, it is catalyzed by a palladium complex. numberanalytics.com The Stille reaction is known for its tolerance of a wide variety of functional groups, including aldehydes. thermofisher.com By coupling this compound with different organostannanes (e.g., vinylstannanes or arylstannanes), various substituted derivatives can be prepared. The main drawback of this method is the toxicity of the organotin reagents and byproducts. organic-chemistry.org

Interactive Table: Overview of Cross-Coupling Reactions

| Reaction Name | Coupling Partner | Typical Catalyst System | Product Type | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Arylboronic Acid/Ester | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₃PO₄) | Biaryl Compound | mdpi.commdpi.com |

| Sonogashira Coupling | Terminal Alkyne | Pd catalyst, Cu(I) co-catalyst, Amine Base | Aryl-Alkyne Compound | wikipedia.orgorganic-chemistry.org |

| Stille Coupling | Organostannane | Pd(0) catalyst (e.g., Pd(PPh₃)₄) | Aryl-Aryl or Aryl-Vinyl Compound | organic-chemistry.orgwikipedia.orgthermofisher.com |

Nucleophilic Aromatic Substitution (SNAr) on the Brominated Phenyl Ring

Nucleophilic aromatic substitution (SNAr) is a critical reaction pathway for aryl halides. The feasibility of this reaction is highly dependent on the electronic properties of the aromatic ring. For an SNAr reaction to proceed, the aryl halide typically requires activation by strongly electron-withdrawing groups positioned ortho or para to the leaving group (the halogen). uomustansiriyah.edu.iqresearchgate.net These groups stabilize the negatively charged intermediate, known as a Meisenheimer complex, which is formed during the reaction. uomustansiriyah.edu.iq

In the case of this compound, the bromine atom on the phenyl ring is the leaving group. The substituent at the para position is the thiophene-2-carbaldehyde (B41791) moiety. The aldehyde group (-CHO) is electron-withdrawing, and the thiophene ring itself can influence the electronic density of the phenyl ring. The combined electron-withdrawing nature of the thiophene-2-carbaldehyde group is expected to activate the phenyl ring towards nucleophilic attack, making the SNAr reaction at the C-Br bond plausible.

The general mechanism proceeds in two steps:

Addition of the nucleophile: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized Meisenheimer complex. The negative charge is delocalized over the aromatic ring and the electron-withdrawing substituent.

Elimination of the leaving group: The aromaticity is restored by the departure of the bromide ion, yielding the substituted product.

While specific documented examples of SNAr reactions on this compound are not prevalent in the searched literature, the principles of SNAr strongly support its potential to undergo such transformations with strong nucleophiles. For instance, reactions involving amines, alkoxides, or thiolates could lead to the displacement of the bromine atom. The reaction rate would be influenced by the strength of the nucleophile and the reaction conditions, such as solvent and temperature. Research on similar structures, like 4-fluorobenzaldehyde, shows that the aldehyde group facilitates the displacement of the halogen by nucleophiles like phenoxides. walisongo.ac.id

Electrophilic and Nucleophilic Aromatic Substitution on the Thiophene Ring

The thiophene ring in this compound is also a site for substitution reactions, exhibiting reactivity towards both electrophiles and nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution:

Thiophene is an electron-rich aromatic heterocycle and is generally more reactive towards electrophiles than benzene. numberanalytics.come-bookshelf.dechemicalbook.com However, in this compound, the reactivity and regioselectivity of electrophilic substitution are governed by the electronic effects of the two substituents on the thiophene ring: the carbaldehyde group at position 2 and the 4-bromophenyl group at position 4.

The aldehyde group (-CHO) is a deactivating, meta-directing group due to its electron-withdrawing nature.

The 4-bromophenyl group is generally considered a weakly deactivating group.

Electrophilic attack will occur at the available positions on the thiophene ring, which are C3 and C5. The directing effects of the existing substituents will determine the major product. The aldehyde at C2 will direct incoming electrophiles primarily to C4 (which is already substituted) and to a lesser extent to C5. The phenyl group at C4 will direct to the ortho positions (C3 and C5). Therefore, electrophilic substitution is expected to occur at either the C3 or C5 position, with the precise outcome depending on the specific electrophile and reaction conditions. Common electrophilic substitution reactions for thiophenes include nitration, halogenation, and Friedel-Crafts acylation. numberanalytics.com

Nucleophilic Aromatic Substitution:

Nucleophilic aromatic substitution on the thiophene ring itself is less common than electrophilic substitution and typically requires the presence of a good leaving group on the ring and activation by strong electron-withdrawing groups. numberanalytics.comnih.gov In the parent molecule, there are no leaving groups on the thiophene ring. However, if a derivative such as 2-bromo-4-(4-bromophenyl)thiophene-5-carbaldehyde were used, nucleophilic attack on the thiophene ring could be possible.

Computational studies on substituted thiophenes, such as 2-methoxy-3-X-5-nitrothiophenes, show that SNAr reactions proceed via a stepwise mechanism involving the formation of a zwitterionic intermediate. nih.govresearchgate.net The reaction is often catalyzed by a second molecule of the nucleophile, which facilitates the proton transfer needed for the elimination of the leaving group. nih.govresearchgate.net The reactivity is highly dependent on the nature of the electron-withdrawing groups; nitro groups are particularly effective activators. researchgate.net

Mechanistic Studies of Key Reactions

Understanding the precise mechanisms of these reactions is crucial for controlling reaction outcomes and designing new synthetic routes. Isotope labeling experiments and the study of solvent and catalyst effects are powerful tools for this purpose.

Isotope labeling is a technique used to trace the path of atoms through a chemical reaction. nih.gov By replacing an atom with its heavier isotope (e.g., hydrogen with deuterium, or 12C with 13C), chemists can gain insights into bond-breaking and bond-forming steps.

In the context of the reactions of this compound, isotope labeling could be employed in several ways:

Kinetic Isotope Effect (KIE): Measuring the reaction rate with a deuterated substrate versus a non-deuterated one can reveal whether a C-H bond is broken in the rate-determining step. For instance, deuterating the thiophene ring could help elucidate the mechanism of electrophilic substitution. A significant KIE would suggest that the removal of the proton (or deuteron) is part of the slow step. In SNAr reactions, secondary isotope effects have been observed when the position ortho to the substitution site is deuterated, providing evidence for the nature of the intermediate. uomustansiriyah.edu.iq

Tracing Reaction Pathways: Carbon-13 (13C) or Carbon-14 (14C) labeling can be used to follow the carbon skeleton through a reaction. This is particularly useful in complex rearrangements or to confirm the position of attack in substitution reactions. nih.gov Recent studies have utilized 12C/13C KIEs, measured by 19F NMR, to argue that some prototypical SNAr reactions may proceed through a concerted mechanism rather than the traditional stepwise pathway. acs.org Such techniques could be applied to study the displacement of bromine from the phenyl ring.

| Isotope Labeling Technique | Application to Studied Reactions | Mechanistic Insight Provided |

|---|---|---|

| Deuterium Labeling (kH/kD) | Electrophilic substitution on the thiophene ring | Determines if C-H bond breaking is in the rate-determining step. |

| 13C Kinetic Isotope Effect (KIE) | SNAr on the brominated phenyl ring | Distinguishes between stepwise and concerted mechanisms. acs.org |

| 14C Labeling | Following the carbon backbone in rearrangements or substitutions | Confirms the position of nucleophilic or electrophilic attack. nih.gov |

The choice of solvent and the use of a catalyst can dramatically influence the rate, yield, and even the mechanism of a chemical reaction.

Role of Solvents:

In SNAr reactions, the solvent plays a crucial role in stabilizing the charged intermediates and transition states.

Polar Aprotic Solvents: Solvents like DMSO, DMF, and acetonitrile (B52724) are commonly used for SNAr reactions. They are effective at solvating the cation but leave the nucleophile relatively "bare," enhancing its reactivity. walisongo.ac.idvanderbilt.edu

Polar Protic Solvents: Solvents like water and alcohols can solvate both the cation and the anionic nucleophile. While they can stabilize the charged Meisenheimer complex, they can also solvate the nucleophile through hydrogen bonding, which can decrease its nucleophilicity and slow the reaction. youtube.com

| Solvent Type | Examples | Effect on SNAr Reactions |

|---|---|---|

| Polar Aprotic | DMSO, DMF, Acetonitrile | Generally accelerates the reaction by solvating the counter-ion while leaving the nucleophile more reactive. walisongo.ac.idvanderbilt.edu |

| Polar Protic | Water, Ethanol, Methanol | Can slow the reaction by solvating the nucleophile through hydrogen bonding, but can also stabilize the charged intermediate. youtube.com |

| Non-polar | Benzene, Toluene | Generally poor solvents for SNAr due to the charged nature of the intermediate. |

Role of Catalysts:

Catalysis can open up new reaction pathways or lower the activation energy of existing ones.

Base Catalysis: In SNAr reactions involving nucleophiles like amines or phenols, a base is often required to deprotonate the nucleophile or to neutralize the acid formed during the reaction. In some cases, the base itself can alter the reaction mechanism. researchgate.net

Nucleophile Catalysis: As seen in computational studies of SNAr on thiophenes, an excess of the amine nucleophile can act as a catalyst for the proton transfer step, which is crucial for the elimination of the leaving group. nih.govresearchgate.net

Metal Catalysis: While classic SNAr reactions are typically uncatalyzed, related cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) that achieve a similar net transformation rely heavily on metal catalysts, most commonly palladium. These reactions, however, follow different mechanistic pathways involving oxidative addition and reductive elimination. For SNAr itself, certain metal complexes can act as Lewis acids, activating the substrate towards nucleophilic attack. nih.gov

Advanced Spectroscopic and Structural Characterization in Research

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching and bending).

The FT-IR spectrum of 4-(4-Bromophenyl)thiophene-2-carbaldehyde is expected to show several characteristic absorption bands. The most prominent and diagnostic band would be the strong C=O stretching vibration of the aldehyde group, which is typically observed in the range of 1660-1700 cm⁻¹. researchgate.net Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹. primescholars.com The spectrum would also feature C=C stretching vibrations from both the thiophene (B33073) and phenyl rings in the 1400-1600 cm⁻¹ region. A C-S stretching vibration associated with the thiophene ring may also be observed, typically at a lower frequency. iosrjournals.org The C-Br stretch usually appears in the far-infrared region, often below 600 cm⁻¹.

Table 3: Key FT-IR Absorption Bands for this compound Frequencies are based on data from analogous compounds.

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3000 | Medium-Weak |

| Aldehyde C=O Stretch | 1700 - 1660 | Strong |

| Aromatic C=C Stretch | 1600 - 1400 | Medium-Strong |

| Thiophene Ring C-S Stretch | ~700 | Medium-Weak |

| Aromatic C-Br Stretch | <600 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides crucial information about the molecular weight and elemental composition of a compound. The monoisotopic mass of this compound (C₁₁H₇BrOS) is approximately 265.94 Da. epa.gov

A key feature in the mass spectrum of this compound would be the isotopic pattern of the molecular ion peak (M⁺). Due to the natural abundance of bromine isotopes (⁷⁹Br ≈ 50.7% and ⁸¹Br ≈ 49.3%), the spectrum will display two peaks for the molecular ion, [M]⁺ and [M+2]⁺, of nearly equal intensity, which is a definitive signature for a monobrominated compound. nih.gov

Common fragmentation patterns in the mass spectrum could include the loss of the aldehyde group (–CHO, 29 Da), the bromine atom (–Br, 79/81 Da), or a carbon monoxide molecule (–CO, 28 Da) from the aldehyde.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the most powerful method for determining the precise three-dimensional structure of a molecule in the solid state. By diffracting X-rays off a single crystal of the compound, researchers can generate a detailed electron density map, from which the exact positions of all atoms can be determined.

While specific crystal structure data for this compound is not available in the provided search results, a crystallographic analysis would provide unambiguous information on:

Bond Lengths and Angles: Precise measurements of all covalent bonds and the angles between them.

Conformation: The exact dihedral angle between the plane of the thiophene ring and the plane of the bromophenyl ring.

Planarity: Confirmation of the planarity of the aromatic ring systems.

Intermolecular Interactions: Identification of how the molecules pack in the crystal lattice, revealing any significant non-covalent interactions such as π-π stacking between the aromatic rings or halogen bonding involving the bromine atom.

This technique provides the ultimate confirmation of the molecular structure elucidated by spectroscopic methods.

Crystal Packing and Intermolecular Interactions

Information on the crystal packing and intermolecular interactions of this compound is not available in the current scientific literature.

Conformational Analysis in the Crystalline State

Details regarding the conformational analysis of this compound in the crystalline state are not documented in published research.

Computational and Theoretical Investigations of 4 4 Bromophenyl Thiophene 2 Carbaldehyde

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational quantum chemistry, valued for its balance of accuracy and computational cost. It is widely used to investigate the electronic properties and reactivity of molecules. DFT calculations focus on the electron density rather than the complex many-electron wavefunction, making it efficient for studying medium to large molecular systems.

Geometry Optimization and Energetic Landscapes

A fundamental step in any computational study is to determine the most stable three-dimensional arrangement of atoms in a molecule, known as its ground-state geometry. Geometry optimization calculations systematically alter the positions of the atoms to find the configuration with the lowest possible energy on the potential energy surface.

For 4-(4-Bromophenyl)thiophene-2-carbaldehyde, this process would establish key structural parameters. The planarity of the molecule is of particular interest. Calculations would determine the dihedral angle between the thiophene (B33073) and the bromophenyl rings. A smaller dihedral angle would imply a more planar structure, facilitating greater π-conjugation across the two rings, which in turn influences the electronic properties of the molecule. The optimized geometry also provides data on bond lengths and bond angles, which are crucial for understanding the molecule's structural framework.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory is central to explaining chemical reactivity and electronic properties. The two key orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

HOMO : Represents the orbital from which an electron is most easily donated. A higher HOMO energy level indicates a greater ability to act as an electron donor.

LUMO : Represents the orbital to which an electron is most easily accepted. A lower LUMO energy level suggests a greater ability to act as an electron acceptor.

The energy difference between these two orbitals is the HOMO-LUMO gap (ΔE). This gap is a critical indicator of a molecule's kinetic stability and reactivity. A large gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap suggests the molecule is more reactive and can be easily excited, which is relevant for applications in organic electronics. For this compound, FMO analysis would reveal the distribution of electron density in these key orbitals, showing which parts of the molecule (the thiophene ring, the bromophenyl ring, or the aldehyde group) are the primary sites for electron donation and acceptance.

Molecular Electrostatic Potential (MESP) Mapping

A Molecular Electrostatic Potential (MESP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactivity. It illustrates the electrostatic potential on the surface of the molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential).

Red/Yellow Regions : Indicate negative electrostatic potential, typically found around electronegative atoms like oxygen or in π-systems. These are sites susceptible to electrophilic attack.

Blue Regions : Indicate positive electrostatic potential, usually located around hydrogen atoms or other electropositive centers. These areas are prone to nucleophilic attack.

For this compound, an MESP map would likely show a significant region of negative potential around the carbonyl oxygen of the aldehyde group, making it a prime site for interaction with electrophiles or for hydrogen bonding. The sulfur atom in the thiophene ring would also exhibit negative potential. Positive potential would be expected around the hydrogen atoms. Such maps provide a clear picture of how the molecule would interact with other reagents or solvent molecules.

Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)

Key descriptors include:

Ionization Potential (I) : The energy required to remove an electron. It can be approximated as I ≈ -EHOMO.

Electron Affinity (A) : The energy released when an electron is added. It can be approximated as A ≈ -ELUMO.

Electronegativity (χ) : The power of an atom to attract electrons. χ = (I + A) / 2.

Chemical Hardness (η) : A measure of the molecule's resistance to a change in its electron distribution. η = (I - A) / 2. A larger value indicates greater stability.

Electrophilicity Index (ω) : Measures the propensity of a species to accept electrons. It is defined as ω = μ² / (2η), where μ is the electronic chemical potential (μ ≈ -χ). A high electrophilicity index characterizes a good electrophile.

For this compound, calculating these values would provide a quantitative scale of its stability and electrophilic nature. This data is invaluable for rationalizing its behavior in chemical reactions.

Table 1: Illustrative Global Reactivity Descriptors This table shows representative data for a similar thiophene-based molecule to illustrate the concepts. Specific values for this compound would require dedicated calculations.

| Parameter | Symbol | Formula | Illustrative Value (eV) |

|---|---|---|---|

| HOMO Energy | EHOMO | - | -6.20 |

| LUMO Energy | ELUMO | - | -2.50 |

| Energy Gap | ΔE | ELUMO - EHOMO | 3.70 |

| Ionization Potential | I | -EHOMO | 6.20 |

| Electron Affinity | A | -ELUMO | 2.50 |

| Chemical Hardness | η | (I - A) / 2 | 1.85 |

| Electronegativity | χ | (I + A) / 2 | 4.35 |

| Electrophilicity Index | ω | μ² / (2η) | 5.11 |

Prediction of Spectroscopic Parameters and Comparison with Experimental Data

DFT calculations are also highly effective for predicting spectroscopic properties, which can then be compared with experimental results to validate the computational model. For this compound, this would typically involve:

Infrared (IR) Spectroscopy : Calculations can predict the vibrational frequencies of the molecule. Each frequency corresponds to a specific bond stretching, bending, or wagging motion. Comparing the calculated IR spectrum with an experimental one helps confirm the molecular structure. For instance, the characteristic C=O stretching frequency of the aldehyde group and the vibrational modes of the thiophene and phenyl rings would be identified.

UV-Visible Spectroscopy : Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption of light in the UV-visible range. The calculations provide the wavelength of maximum absorption (λmax) and the oscillator strength of the transition, which relates to the intensity of the absorption band. This is directly related to the HOMO-LUMO gap, as the primary electronic transition is often the HOMO → LUMO excitation.

Hartree-Fock (HF) Methods and Basis Set Selection

The Hartree-Fock (HF) method is another fundamental ab initio approach in computational chemistry. Unlike DFT, HF theory does not include electron correlation in its standard form, which can be a limitation. However, it serves as a crucial starting point for more advanced, correlation-corrected methods (post-Hartree-Fock methods). TD-HF is also a method used to describe excited states.

The choice of a basis set is critical in both HF and DFT calculations. A basis set is a set of mathematical functions used to build the molecular orbitals. The size and type of the basis set determine the accuracy and computational cost of the calculation.

Pople-style basis sets (e.g., 6-31G, 6-311G++(d,p)): These are widely used. The numbers and symbols indicate the number of functions used to describe core and valence electrons, with additional symbols like * or (d,p) indicating the inclusion of polarization functions, and + indicating diffuse functions. Polarization functions allow for non-spherical distortion of orbitals, while diffuse functions are important for describing weakly bound electrons, anions, or excited states.

Dunning-style basis sets (e.g., cc-pVDZ, aug-cc-pVTZ): These are correlation-consistent basis sets designed for systematically improving accuracy as the basis set size increases.

For a molecule like this compound, which contains a heavy atom (Bromine), a basis set that can adequately describe its large number of electrons and relativistic effects might be necessary for high accuracy. The selection involves a trade-off: a larger, more flexible basis set yields more accurate results but at a significantly higher computational expense. Comparing results from different basis sets helps ensure the reliability of the computational findings.

Molecular Dynamics (MD) Simulations

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time. For this compound, MD simulations can provide insights into its conformational flexibility, interactions with solvents, and potential behavior in larger molecular assemblies. While specific MD simulation studies on this compound are not extensively documented in publicly available literature, the principles can be extrapolated from studies on similar thiophene derivatives. nih.govrsc.orgresearchgate.netnih.gov

MD simulations for a molecule like this compound would typically begin by defining a force field, which is a set of parameters that describe the potential energy of the system. youtube.com This would be followed by placing the molecule in a simulated environment, such as a box of solvent molecules, and then solving Newton's equations of motion for every atom in the system. youtube.com This process generates a trajectory of atomic positions and velocities over time, from which various properties can be calculated.

Furthermore, MD simulations are instrumental in understanding how the molecule interacts with its environment. For example, simulations can model the adsorption behavior of thiophene derivatives on various surfaces or their aggregation in solution. researchgate.net In a study on 2,5-disubstituted-1,3,4-thiadiazole derivatives, MD simulations were used to confirm the stability of the ligand-enzyme complex, providing insights into binding interactions. nih.gov

The following table outlines the typical steps and objectives of an MD simulation study for a molecule like this compound.

| Simulation Step | Objective | Typical Parameters/Software |

| System Setup | To create a realistic atomistic model of the molecule in a defined environment. | Force Fields: AMBER, CHARMM, GROMOS; Solvents: Water, Organic Solvents |

| Energy Minimization | To relax the system and remove any steric clashes or unfavorable geometries. | Steepest Descent, Conjugate Gradient algorithms |

| Equilibration | To bring the system to the desired temperature and pressure. | NVT (constant Number of particles, Volume, Temperature) and NPT (constant Number of particles, Pressure, Temperature) ensembles |

| Production Run | To generate a long trajectory of the system's dynamics for analysis. | Simulation times ranging from nanoseconds to microseconds |

| Trajectory Analysis | To extract meaningful information about the molecule's behavior. | Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), Radial Distribution Functions (RDFs), Dihedral Angle Distributions |

Computational Mechanistic Elucidation of Reaction Pathways

Computational chemistry provides invaluable tools for elucidating the mechanisms of chemical reactions, offering insights into transition states, reaction intermediates, and reaction kinetics that can be difficult to obtain through experimental methods alone. For this compound, computational studies can be employed to understand its synthesis and reactivity.

A prominent reaction for the synthesis of aryl-substituted thiophenes is the Suzuki-Miyaura cross-coupling reaction. nih.gov A study on the synthesis of 4-arylthiophene-2-carbaldehydes utilized this reaction to couple 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters. nih.gov Computational studies on such reactions can help in understanding the catalytic cycle, including the oxidative addition, transmetalation, and reductive elimination steps involving the palladium catalyst.

For instance, a plausible mechanistic pathway for a palladium-catalyzed C-H arylation of thiophenes involves a Pd(0)/Pd(II) catalytic cycle. acs.org The cycle typically starts with the oxidative addition of an aryl halide to the Pd(0) catalyst, followed by coordination to the thiophene and a C-H activation step, culminating in reductive elimination to yield the arylated thiophene and regenerate the Pd(0) catalyst. acs.org

Furthermore, the reactivity of the aldehyde group in this compound can be explored computationally. Condensation reactions with various nucleophiles are common for aldehydes. researchgate.net Theoretical calculations can model the reaction pathway of such condensations, identifying the transition state structures and calculating the activation energies, which helps in predicting the reaction feasibility and outcome. For example, the condensation of thiophene-2-carbaldehyde (B41791) with 2,4-dinitrophenylhydrazine (B122626) has been studied, and computational methods could be used to analyze the reaction mechanism in detail. researchgate.net

The table below summarizes key aspects of computational mechanistic elucidation for reactions involving this compound.

| Reaction Type | Computational Method | Information Gained | Example from Related Systems |

| Suzuki-Miyaura Coupling | Density Functional Theory (DFT) | Catalytic cycle intermediates, transition state geometries, activation energies. | Synthesis of various 4-arylthiophene-2-carbaldehydes. nih.gov |

| C-H Arylation | DFT, Kinetic Isotope Effect (KIE) calculations | Reaction mechanism (e.g., Heck-type pathway), rate-determining step, regioselectivity. | Room-temperature β-arylation of thiophenes and benzo[b]thiophenes. acs.org |

| Aldehyde Condensation | DFT, Transition State Theory | Reaction pathway, transition state structures, activation barriers, thermodynamic stability of products. | Condensation of thiophene-2-carboxaldehyde with guaiazulene. researchgate.net |

Charge Transfer Properties and Electronic Configuration

The charge transfer properties and electronic configuration of this compound are central to its potential applications in organic electronics and materials science. Computational methods, particularly Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are instrumental in investigating these characteristics. acs.orgresearchgate.net

The electronic configuration of this molecule is characterized by a π-conjugated system extending across the phenyl and thiophene rings. The presence of the electron-withdrawing aldehyde group and the bromine atom, along with the electron-rich thiophene ring, creates a donor-acceptor type structure. This can lead to intramolecular charge transfer (ICT) upon photoexcitation. nih.gov

DFT calculations can be used to determine the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that influences the electronic and optical properties of the molecule. For conjugated oligomers, it has been shown that sterically demanding substituents can increase the HOMO-LUMO gap by inducing twisting in the conjugated backbone. acs.org

TD-DFT calculations can predict the electronic absorption spectra, providing information on the excitation energies and oscillator strengths of electronic transitions. acs.org The nature of these transitions, such as π-π* or n-π* transitions, can be analyzed by examining the molecular orbitals involved. In donor-acceptor systems, the lowest energy absorption band often corresponds to an ICT transition from the donor part (thiophene and phenyl rings) to the acceptor part (aldehyde group).

The charge transfer properties are also crucial for understanding how the molecule might behave in an electronic device. Computational studies on related thiophene-substituted systems have been used to analyze charge transport relationships. rsc.org The reorganization energy, which is the energy required for the molecule to relax its geometry upon gaining or losing an electron, is a key parameter that can be calculated and is directly related to the charge mobility.

The following table presents a summary of key electronic properties of this compound that can be investigated through computational methods, with illustrative data ranges from studies on similar thiophene derivatives.

| Property | Computational Method | Significance | Illustrative Value Range from Related Systems |

| HOMO Energy | DFT | Electron-donating ability, ionization potential | -5.0 to -6.5 eV |

| LUMO Energy | DFT | Electron-accepting ability, electron affinity | -2.0 to -3.5 eV |

| HOMO-LUMO Gap | DFT | Electronic excitation energy, chemical reactivity | 2.5 to 4.5 eV |

| First Excitation Energy | TD-DFT | Corresponds to the main absorption band in the UV-Vis spectrum | 3.0 to 5.0 eV |

| Oscillator Strength | TD-DFT | Intensity of the electronic transition | 0.1 to 1.5 (arbitrary units) |

| Dipole Moment | DFT | Polarity of the molecule, intermolecular interactions | 2.0 to 5.0 Debye |

It is important to note that the specific values for this compound would require dedicated computational studies on this exact molecule. The provided ranges are based on general findings for substituted thiophenes and related aromatic compounds. nih.govacs.orgacs.org

Applications in Materials Science and Organic Synthesis

Role as a Building Block in Complex Molecular Architectures

4-(4-Bromophenyl)thiophene-2-carbaldehyde serves as a foundational building block for creating larger, more complex molecular structures. The aldehyde and bromo-substituents act as chemical handles that can be selectively addressed in sequential synthetic steps, allowing for the programmed assembly of sophisticated organic molecules.

The primary utility of this compound in organic synthesis lies in its capacity to undergo a variety of chemical transformations. The aldehyde group is a classic electrophilic site for nucleophilic addition and condensation reactions, while the carbon-bromine bond is a key substrate for transition-metal-catalyzed cross-coupling reactions.

Notably, the molecular framework of arylthiophene-2-carbaldehydes is accessible through Suzuki-Miyaura cross-coupling reactions. nih.gov For instance, coupling 4-bromothiophene-2-carbaldehyde with various arylboronic acids or esters in the presence of a palladium catalyst like Pd(PPh₃)₄ and a base such as K₃PO₄ yields a range of 4-arylthiophene-2-carbaldehydes. nih.gov This modular approach allows for the synthesis of a library of derivatives with tailored electronic properties by simply changing the arylboronic acid partner.

The aldehyde functionality can be further modified through reactions such as:

Wittig and Horner-Wadsworth-Emmons reactions: To form carbon-carbon double bonds, extending the π-conjugated system.

Condensation reactions: With amines or hydrazines to form imines or hydrazones, respectively, which are crucial linkages in the synthesis of Schiff base ligands and covalent organic frameworks. nih.gov

Knoevenagel condensation: With active methylene (B1212753) compounds to create more complex conjugated structures. nih.gov

Oxidation and Reduction: To provide the corresponding carboxylic acid or alcohol, respectively, opening pathways to other functional materials like polyesters or ethers. uni.lunih.gov

The bromophenyl group is particularly valuable for Suzuki, Stille, Heck, or Sonogashira coupling reactions, enabling the introduction of new aryl, vinyl, or alkynyl substituents. This dual reactivity makes this compound a versatile precursor for constructing elaborate π-conjugated systems designed for specific applications.

Integration into Functional Materials

The unique electronic and structural characteristics of the this compound scaffold make it an attractive component for a variety of functional materials. Thiophene-containing π-conjugated systems are known for their excellent charge transport properties and environmental stability. researchgate.net The donor-acceptor (D-A) nature that can be imparted by the electron-rich thiophene (B33073) ring and strategically chosen substituents allows for the tuning of optical and electronic properties. taylorfrancis.com

Thiophene-based heterocycles are integral to the development of materials with interesting optical properties, including those for nonlinear optical (NLO) devices. taylorfrancis.com The design of such materials often relies on creating D-A structures to facilitate intramolecular charge transfer (ICT), a key mechanism for NLO activity. taylorfrancis.com While direct studies on the photochromism of this compound are not prevalent, its structure is a prototypical example of a D-A precursor. The thiophene ring can act as a π-bridge and a weak donor, the bromophenyl group is an aryl substituent, and the aldehyde is an electron-withdrawing group. This arrangement can be elaborated into more complex dyes and photo-responsive molecules. The photophysical properties of materials derived from this scaffold, such as broad absorption spectra, make them promising for implementation in various optical devices. mdpi.com

Thiophene derivatives are among the most promising building blocks for organic conducting polymers and materials for organic electronics. nih.gov The thiophene ring's stability and tendency to form ordered, stacked structures facilitate efficient charge transport, which is essential for devices like organic field-effect transistors (OFETs) and organic solar cells (OSCs). taylorfrancis.comnih.gov

The this compound unit can be incorporated into polymers or small molecules designed for these applications. The extended π-conjugation across the thiophene and phenyl rings provides a pathway for charge delocalization. The aldehyde group serves as a synthetic handle to polymerize or functionalize the molecule, while the bromo-substituent can be used to attach it to other components or surfaces. Thiophene-based materials are often used as p-type (hole-transporting) semiconductors in OFETs. nih.gov By modifying the substituents, the energy levels (HOMO/LUMO) of the resulting material can be tuned to match the requirements of specific device architectures.

Covalent Organic Frameworks (COFs) are a class of crystalline porous polymers with ordered structures and high surface areas, making them suitable for applications in gas storage, separation, and catalysis. nih.govmit.edu COFs are constructed from organic building blocks (monomers) linked by strong covalent bonds. nih.gov Aldehydes are common monomers used in COF synthesis, typically reacting with amine-containing monomers to form highly stable imine-linked COFs. nih.gov

This compound is an ideal candidate as a building block for functional COFs for several reasons:

Reactivity: The aldehyde group can readily participate in condensation reactions to form the framework. nih.gov

Geometry: The linear and rigid nature of the molecule helps in the formation of ordered, crystalline structures.

Functionality: The thiophene and bromophenyl units introduce electronic functionality into the COF backbone. Thiophene-based COFs are explored for their electronic properties and potential use as photocatalysts or in electronic devices. researchgate.netmdpi.com The bromine atom can serve as a site for post-synthetic modification, allowing for the tuning of the COF's properties after its initial construction.

| COF Linkage Type | Reactive Group on Monomer | Co-Monomer Example | Resulting Application |

|---|---|---|---|

| Imine | Aldehyde (-CHO) | 1,3,5-Tris(4-aminophenyl)benzene (TAPB) | Gas Separation, Catalysis nih.gov |

| Aminal | Aldehyde (-CHO) | Piperazine (PA) | CO₂/CH₄ Separation nih.gov |

| sp² Carbon (C=C) | Aldehyde (-CHO) | 1,4-Phenylenediacetonitrile | Stable Electronic Materials nih.gov |

The development of chemical sensors and biosensors often relies on materials whose optical or electronic properties change upon interaction with a specific analyte. nih.gov Thiophene-based materials and COFs are promising platforms for sensing applications. mdpi.com

Materials derived from this compound can be designed for sensing in two primary ways:

Engineering of Electronic and Optical Properties

The core structure of this compound is a foundation for creating advanced materials with specific electronic and optical characteristics. The thiophene ring, a key component of many organic semiconductors, facilitates electron delocalization, which is essential for charge transport. The phenyl and bromo substituents also play a crucial role in modulating these properties. By strategically modifying this molecular scaffold, researchers can fine-tune the material's behavior for use in electronic devices.

The aldehyde group of this compound is a key functional group for the synthesis of oligo- and polythiophenes with tunable fluorescent and absorbance properties. One common method to achieve this is through the Knoevenagel condensation. This reaction involves the base-catalyzed condensation of the aldehyde with a compound containing an active methylene group, leading to the formation of a new carbon-carbon double bond and extending the conjugated π-system. The length and nature of this extended conjugation directly influence the electronic transitions, and thus the absorption and emission spectra of the resulting molecule.

The synthesis of fluorescent heterocycles through a Knoevenagel/[4+1]-cycloaddition cascade has been reported, demonstrating how the aldehyde functionality can be used to create complex, fluorescent molecules in a one-pot reaction. nih.gov This highlights the versatility of the carbaldehyde group in generating diverse molecular architectures with interesting photophysical properties.

Furthermore, the bromine atom on the phenyl ring allows for the incorporation of this unit into larger polymer chains via cross-coupling reactions. The resulting polythiophenes can exhibit fluorescence that is sensitive to their environment, making them suitable for applications in chemical sensing and bio-imaging. The interplay between the electron-rich thiophene ring and the bromophenyl group can lead to intramolecular charge transfer (ICT) characteristics, which are often associated with environmentally sensitive fluorescence.

Derivatization for Enhanced Material Properties

Derivatization of this compound is a powerful strategy to enhance the properties of materials for specific applications. The presence of both an aldehyde and a bromo-substituent on the molecule allows for a variety of chemical transformations.

A prominent method for the derivatization of the bromo-substituent is the Suzuki-Miyaura cross-coupling reaction. This palladium-catalyzed reaction allows for the formation of a new carbon-carbon bond between the bromophenyl group and a wide range of organoboron compounds. This method has been successfully used to synthesize a series of novel 4-arylthiophene-2-carbaldehydes in moderate to excellent yields. mdpi.com In these reactions, 4-bromothiophene-2-carbaldehyde is coupled with various arylboronic pinacol (B44631) esters or acids to introduce different aryl groups at the 4-position of the thiophene ring. mdpi.com

The following table summarizes the synthesis of various 4-arylthiophene-2-carbaldehydes via the Suzuki-Miyaura reaction, showcasing the versatility of this approach.

| Entry | Arylboronic Acid/Ester | Product | Yield (%) |

| 1 | Phenylboronic ester | 4-Phenylthiophene-2-carbaldehyde (B1353027) | Good |

| 2 | Formyltrifloromethylphenylboronic ester | 3-(5-Formylthiophene-3-yl)-5-(trifluoromethyl)benzonitrile | - |

| 3 | 3,5-Dimethylphenylboronic acid | 4-(3,5-Dimethylphenyl)thiophene-2-carbaldehyde | Excellent |

| 4 | 3-Chloro-4-fluorophenylboronic acid | 4-(3-Chloro-4-fluorophenyl)thiophene-2-carbaldehyde | - |

| Data sourced from a study on the synthesis of 4-arylthiophene-2-carbaldehydes. mdpi.com The specific yields for some compounds were not detailed in the abstract. |

These derivatization reactions not only create new molecules but also significantly alter their electronic and, consequently, their material properties. For example, the introduction of different aryl groups can modulate the HOMO-LUMO energy gap, influencing the material's color, conductivity, and performance in organic electronic devices. While the primary focus of the cited study was on the biological evaluation of the synthesized compounds, the synthetic methodology is directly applicable to the creation of novel materials for electronic and optical applications. mdpi.com

The aldehyde group can also be a site for derivatization. For instance, it can be converted to an imine through condensation with a primary amine. This reaction was demonstrated in the synthesis of (E)-4-bromo-N-((3-bromothiophen-2-yl)methylene)-2-methylaniline, which was then further functionalized via Suzuki coupling. nih.gov This sequential derivatization of both the aldehyde and bromo groups illustrates the potential for creating complex and highly functionalized molecules from simple thiophene precursors.

Future Research Directions

Exploration of Novel Synthetic Methodologies for Enhanced Efficiency and Sustainability

The predominant method for synthesizing 4-arylthiophene-2-carbaldehydes, including the title compound, is the Suzuki-Miyaura cross-coupling reaction. nih.govnih.gov This reaction typically involves coupling 4-bromothiophene-2-carbaldehyde with an appropriate arylboronic acid or ester in the presence of a palladium catalyst. nih.govresearchgate.netmdpi.com While effective, this method relies on a precious metal catalyst and often requires specific, optimized conditions to achieve good yields. nih.gov Future research should focus on developing more efficient, cost-effective, and environmentally benign synthetic strategies.

Key areas for exploration include:

Green Chemistry Approaches: Research into synthetic methods that minimize waste and avoid hazardous materials is crucial. benthamdirect.com This includes using greener solvents like water or deep eutectic solvents, or developing solvent-free reaction conditions. nih.govrsc.org

Metal-Free Synthesis: Developing metal-free cross-coupling reactions or alternative synthetic pathways would eliminate reliance on palladium and other transition metals. nih.govorganic-chemistry.org This could involve tandem reactions or novel cyclization strategies using readily available starting materials. bohrium.com For instance, methods using elemental sulfur as the sulfur source are being explored for thiophene (B33073) ring formation. nih.gov

C-H Activation/Arylation: Direct C-H arylation of the thiophene ring at the C4 position presents a more atom-economical alternative to pre-functionalized starting materials like 4-bromothiophene-2-carbaldehyde. organic-chemistry.org Efficient and regioselective C-H activation would streamline the synthesis significantly.

Flow Chemistry and Microwave-Assisted Synthesis: These technologies can enhance reaction efficiency, reduce reaction times, and improve scalability and safety. Microwave-assisted Paal-Knorr condensation, for example, has been shown to be highly efficient for preparing thiophenes. organic-chemistry.org

A comparative overview of potential future synthetic strategies is presented below.

| Methodology | Potential Advantage | Key Research Challenge | Relevant Findings |

| Green Suzuki Coupling | Reduced environmental impact, lower cost. | Developing robust catalysts that work efficiently in green solvents (e.g., water). | Suzuki reactions have been optimized in various solvents, including toluene/water mixtures. nih.gov |

| Metal-Free Cyclizations | Avoids toxic and expensive metal catalysts. | Achieving high regioselectivity and yield for the specific substitution pattern. | Metal-free methods using elemental sulfur or potassium sulfide (B99878) as the sulfur source have been developed. nih.gov |

| Direct C-H Arylation | High atom economy, fewer synthetic steps. | Controlling the regioselectivity of the C-H functionalization on the thiophene ring. | Efficient phosphine-free direct C-H arylation of thiophenes at the C2 position has been demonstrated. organic-chemistry.org |

| Flow Chemistry | Improved process control, scalability, and safety. | Adapting and optimizing existing batch reactions for continuous flow systems. | Flow chemistry is a growing area in fine chemical synthesis, offering precise control over reaction parameters. |

Advanced Computational Modeling for Predictive Design of Derivatives

Computational chemistry offers powerful tools for predicting the properties of molecules before they are synthesized, saving significant time and resources. researchgate.net For 4-(4-Bromophenyl)thiophene-2-carbaldehyde and its potential derivatives, advanced computational modeling can provide deep insights into structure-property relationships. rsc.org

Future research in this area should leverage:

Density Functional Theory (DFT): DFT calculations can be used to predict electronic structures, frontier molecular orbital (FMO) energies (HOMO/LUMO), band gaps, and optical absorption spectra. rsc.orgnih.govacs.org This is critical for designing materials for organic electronics.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies can establish mathematical relationships between the chemical structure of derivatives and their properties, guiding the design of compounds with enhanced characteristics. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can predict the solid-state packing and morphology of materials derived from the thiophene scaffold, which are crucial factors for performance in devices like organic field-effect transistors (OFETs). nih.gov